Isopropylideneglycerol

Description

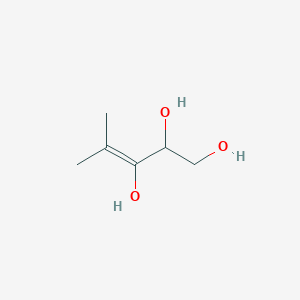

Isopropylideneglycerol (CAS: 100-79-8), also known as solketal, is a cyclic acetal derived from glycerol and acetone. Its IUPAC name is 2,2-dimethyl-1,3-dioxolane-4-methanol, and it has a molecular formula of C₆H₁₂O₃ (molecular weight: 132.16 g/mol) . The compound is synthesized via acid-catalyzed condensation of glycerol and acetone, forming a five-membered dioxolane ring that protects the 1,2-diol group of glycerol . This protecting group strategy is reversible under acidic hydrolysis, enabling its use in organic synthesis and polymer chemistry .

Isopropylideneglycerol exists in enantiomeric forms: (R)-(-)- and (S)-(+)-isopropylideneglycerol. These enantiomers are critical in stereoselective syntheses, such as glycosylation reactions and chiral building blocks for pharmaceuticals .

Properties

IUPAC Name |

4-methylpent-3-ene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDOEFXTVHCAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(CO)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Mechanism and Ionic Liquid Selection

Sulfonic acid-functionalized ionic liquids (ILs) have emerged as superior catalysts for isopropylideneglycerol synthesis due to their tunable acidity and recyclability. The mechanism involves protonation of acetone’s carbonyl group by the IL’s sulfonic acid moiety, followed by nucleophilic attack by glycerol’s primary hydroxyl group. For instance, 1-(3-sulfopropyl)-2-pyrrolidone hydrosulfate achieves 70.2% yield at 40°C with a 1:7 glycerol:acetone molar ratio. Brønsted acidic ILs like N-methyl-(3-sulfopropyl)-imidazolium tosylate exhibit enhanced stability under microwave irradiation, reducing reaction times to 10–30 minutes compared to conventional 6-hour processes.

Optimization of Reaction Parameters

Key variables influencing yield include:

Molar Ratio of Reactants

A glycerol:acetone ratio of 1:7 optimizes ketal formation while minimizing side products. Excess acetone (1:8 ratio) marginally increases yield to 70.2% but complicates recovery, reducing acetone retrieval to 58.0%. Substoichiometric acetone (1:1 ratio) plummets yield to 23.2%, underscoring the need for excess ketone to drive equilibrium.

Temperature and Energy Input

Microwave-assisted synthesis at 100W and 40°C achieves 70.2% yield in 50 minutes, whereas conventional heating at 80°C requires 6 hours for equivalent output. Ultrasonication (40 kHz) synergizes with mechanical stirring, enhancing mass transfer and reducing activation energy barriers at lower temperatures (20–30°C).

Conventional Acid Catalysis Methods

Homogeneous Acid Catalysts

Traditional methods employ mineral acids like HCl or H2SO4, but these necessitate neutralization steps and generate corrosive waste. For example, hydrolysis of monoisopropylidenediglycerol under HCl catalysis yields diglycerol and acetone, but requires post-reaction distillation to isolate isopropylideneglycerol.

Heterogeneous Acid Catalysts

Solid acids like Amberlyst-15 circumvent neutralization but suffer from pore blockage by glycerol’s viscous matrix. Patent US5243086A reports sodium hydroxide-assisted reactions with α-monochlorohydrin at 90°C, though this method prioritizes diglycerol production over isopropylideneglycerol isolation.

Transesterification Approaches

Ethyl Acetate-Mediated Synthesis

Transesterification of ethyl acetate with isopropylideneglycerol precursors achieves 70.11% yield under reflux conditions. This method, detailed in recent studies, utilizes a 1:8 molar ratio of ethyl acetate to glycerol derivative, though it introduces complexity through intermediate purification steps.

Propanoate Derivatives

Analogous protocols with ethyl propanoate yield 63.83% isopropylideneglycerol propanoate, demonstrating the versatility of transesterification for functionalized derivatives. However, antibacterial assays indicate no bioactivity, limiting utility to synthetic intermediates.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Acetone Recovery (%) |

|---|---|---|---|---|---|

| Ionic Liquid (Microwave) | 1-(3-sulfopropyl)-2-pyrrolidone hydrosulfate | 40 | 50 min | 70.2 | 58.0 |

| Conventional Acid | H2SO4 | 80 | 6 h | 68.5* | 45.0* |

| Transesterification | NaHCO3 | 100 | 2 h | 70.1 | N/A |

*Estimated from analogous processes.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Isopropylideneglycerol undergoes various chemical reactions, including:

Esterification: The hydroxyl group of isopropylideneglycerol can be esterified to form glycerides.

Transesterification: The isopropylidene moiety can be transesterified under appropriate conditions.

Deprotection: The isopropylidene group can be removed under acidic conditions to yield glycerol.

Common reagents used in these reactions include acids like p-toluenesulfonic acid and bases like sodium methoxide . Major products formed from these reactions include various glycerides and glycerol derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Precursor for Drug Synthesis :

- IPG is utilized in synthesizing important pharmaceutical compounds. For instance, it is involved in the production of β-blockers, which are commonly used to manage hypertension and other cardiovascular conditions .

- It also plays a role in the synthesis of glycerophospholipids, essential components of cell membranes.

- Drug Delivery Systems :

Industrial Applications

-

Plasticizers and Solvents :

- IPG is widely used as a plasticizer in various industrial applications. Its ability to enhance the physical properties of materials makes it valuable in the production of flexible plastics .

- As a solvent, it is employed in coatings and adhesives, where it improves performance by increasing fluidity and reducing viscosity.

- Cosmetic Formulations :

Data Table: Applications of Isopropylideneglycerol

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for β-blockers | Effective treatment for hypertension |

| Synthesis of glycerophospholipids | Essential for cell membrane integrity | |

| Drug Delivery | Controlled release systems | Enhanced drug stability |

| Industrial | Plasticizer for flexible plastics | Improved material performance |

| Solvent in coatings and adhesives | Increased fluidity and reduced viscosity | |

| Cosmetics | Stabilizer and humectant in skincare products | Moisture retention and improved texture |

Case Studies

-

Enzymatic Synthesis :

A study highlighted the enzymatic synthesis of optically active forms of IPG using specific microbial strains. This method demonstrated higher enantioselectivity compared to traditional chemical methods, enhancing the efficiency of producing pharmaceutical-grade compounds . -

Market Expansion :

Recent market analyses indicate that the demand for IPG is growing significantly due to its expanding applications across various sectors. Innovations in synthesis methods are driving this growth, allowing for more cost-effective production methods that meet industry needs . -

Cosmetic Product Development :

Research has shown that incorporating IPG into cosmetic formulations can significantly enhance product stability and efficacy. For example, products containing IPG have demonstrated improved moisture retention capabilities compared to those without .

Mechanism of Action

The mechanism of action of isopropylideneglycerol involves its ability to act as a solvent and reagent in chemical reactions. It facilitates the esterification and transesterification processes by providing a suitable environment for these reactions to occur . The molecular targets and pathways involved include the hydroxyl and isopropylidene groups, which participate in various chemical transformations .

Comparison with Similar Compounds

Enantiomeric Forms: (R)- vs. (S)-Isopropylideneglycerol

The stereochemistry of isopropylideneglycerol significantly impacts reaction outcomes:

- (R)-(-)-Isopropylideneglycerol : Provides high stereospecificity in glycosylation reactions. For example, when used as an acceptor in synthesizing Sulfavant R, it yields a single diastereomer .

- (S)-(+)-Isopropylideneglycerol : Under acidic conditions (e.g., BF₃ catalysis), the acetonide ring undergoes reversible opening and closing, leading to racemization at C-2. This results in ~20% epimerization during glycosylation, reducing diastereoselectivity .

Key Difference : The (R)-enantiomer maintains stereochemical integrity, while the (S)-form is prone to racemization under catalytic conditions .

Other Cyclic Acetals and Ketals

Isopropylideneglycerol belongs to a broader class of cyclic acetals/ketals used to protect diols. Comparisons include:

Functional Insight : Isopropylideneglycerol’s five-membered ring offers optimal stability and ease of deprotection compared to larger cyclic acetals. Its acrylate derivative (SKA) enables unique applications in responsive polymers .

Tosylation and Deprotection

Isopropylideneglycerol undergoes tosylation at the primary hydroxyl group, enabling subsequent nucleophilic substitutions. For example, in synthesizing brassinosteroid biosynthesis inhibitors, tosylated intermediates are deprotected to yield bioactive triazole derivatives .

Comparison with Benzyl Protection : Tosylation is faster and more selective in isopropylideneglycerol due to steric shielding of the secondary hydroxyl by the acetal ring .

Glycosylation Reactions

The (R)-enantiomer of isopropylideneglycerol is preferred in glycosylation due to its resistance to racemization. In contrast, (S)-isopropylideneglycerol requires stringent conditions to avoid epimerization, limiting its utility in high-purity carbohydrate synthesis .

Data Tables

Table 1: Physical and Spectroscopic Properties of Isopropylideneglycerol and Derivatives

Biological Activity

Isopropylideneglycerol (IPG) is a glycerol derivative that has garnered attention due to its unique biological activities and potential applications in organic synthesis, particularly in the production of chiral compounds. This article reviews the biological activity of IPG, focusing on its enzymatic interactions, synthesis methods, and applications in biocatalysis.

Chemical Structure and Properties

Isopropylideneglycerol is characterized by its structure as a glycerol derivative with an isopropylidene group. Its molecular formula is C₅H₁₀O₃, and it exists as two enantiomers: (R)-IPG and (S)-IPG. The compound has been used as a substrate in various enzymatic reactions, particularly in the synthesis of optically active compounds.

Esterase Activity in Escherichia coli

Recent studies have highlighted the role of Escherichia coli in the hydrolysis of IPG esters. A significant finding was the identification of the esterase YbfF, which exhibits high activity towards IPG butyrate and IPG caprylate. This enzyme preferentially hydrolyzes the R-enantiomer of these substrates, producing the S-enantiomer with high enantiomeric excess (72% to 94%) .

Table 1: Enzymatic Activity of YbfF on IPG Esters

| Substrate | Enzyme | Enantiomer Preference | Enantiomeric Excess (%) |

|---|---|---|---|

| IPG Butyrate | YbfF | R → S | 72 - 94 |

| IPG Caprylate | YbfF | R → S | 72 - 94 |

This discovery underscores the potential of using E. coli as a biocatalyst for synthesizing chiral compounds, particularly in the pharmaceutical industry where such compounds are crucial.

Temperature Effects on Enantioselectivity

A case study examined the effect of temperature on lipase-catalyzed reactions involving IPG. The results indicated that varying temperatures significantly influenced the enantioselectivity of these reactions, suggesting that optimization of reaction conditions could enhance yields of desired enantiomers .

Synthesis Methods

The enzymatic synthesis of optically active forms of IPG has been explored extensively. Various methods have been developed to produce (S)-1,2-O-isopropylidene glycerol through enzymatic resolution techniques. For instance, using immobilized yeast cells has proven effective in achieving high enantiomeric excess during hydrolysis reactions .

Table 2: Summary of Synthesis Methods for (S)-IPG

| Method | Description | Enantiomeric Excess (%) |

|---|---|---|

| Enzymatic Hydrolysis | Using yeast cells immobilized in alginate | > 90 |

| Lipase-Catalyzed Reactions | Optimized temperature conditions | Variable (up to 95) |

Applications in Organic Synthesis

IPG serves as a valuable building block for synthesizing various bioactive compounds, including β-blockers and prostaglandins. The high enantioselectivity achieved through biocatalytic processes enhances its utility in pharmaceutical applications .

Case Studies and Research Findings

Several studies have focused on optimizing conditions for the enzymatic synthesis and hydrolysis of IPG esters:

- Kinetic Studies : Research has demonstrated that specific lipases can achieve high conversion rates when catalyzing reactions involving IPG esters, with kinetic parameters being optimized for maximum yield .

- Biotransformation Techniques : Innovative approaches using membrane reactors have been employed to maintain enzyme activity while continuously processing substrates, leading to improved efficiency in producing optically pure compounds .

Q & A

Q. What are the standard synthetic routes for preparing isopropylideneglycerol, and how do reaction conditions influence regioselectivity?

Isopropylideneglycerol is typically synthesized via the acid-catalyzed acetalization of glycerol with acetone. The regioselectivity (1,2- vs. 1,3-protection) depends on catalysts, temperature, and solvent polarity. For example, sulfuric acid promotes 1,2-isopropylidene protection, while boron trifluoride etherate may favor alternative pathways. Kinetic vs. thermodynamic control should be considered: lower temperatures favor kinetic products (1,2-protected), while prolonged heating shifts equilibrium toward thermodynamically stable isomers. Characterization via H-NMR (e.g., methyl group signals at 1.32–1.39 ppm) and chiral HPLC confirms product purity .

Q. How is the molecular weight of isopropylideneglycerol calculated, and what analytical techniques validate its purity?

The molecular weight (132.16 g/mol) is derived from its formula (CHO) using atomic weights (C: 12.01, H: 1.008, O: 16.00). Purity is assessed via:

Q. What safety protocols are essential when handling isopropylideneglycerol in laboratory settings?

While it lacks acute toxicity, use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. Store in airtight containers at 2–8°C to prevent acetal hydrolysis. Acidic conditions may release acetone, requiring proper ventilation .

Advanced Research Questions

Q. How can isopropylideneglycerol serve as a chiral building block in polymer chemistry, and what post-polymerization modifications are feasible?

Its acetal group enables controlled polymerization and post-modification. For example:

- RAFT polymerization : Incorporate isopropylideneglycerol methacrylate into copolymers (e.g., P(DMA-co-EDA-co-IPA)). The acetal group is later hydrolyzed (via HCl) to expose diols for conjugation (e.g., boronic acid interactions) .

- Fluorescent probes : Derivatives like FL-SBL integrate into PEGylated liposomes for boron neutron capture therapy .

- Oligonucleotide synthesis : Permethylated variants act as spacers in DNA analogs, introduced via phosphoramidite chemistry .

Q. What methodological challenges arise in resolving enantiomeric forms of isopropylideneglycerol, and how are they addressed?

Enantiomers (e.g., (S)- vs. (R)-isomers) require chiral separation techniques:

Q. How do contradictory data on regioselectivity in isopropylideneglycerol synthesis inform experimental design?

Discrepancies in regioselectivity (e.g., Hibbert vs. Miljkovic studies) highlight the role of substrate pre-functionalization. For example, 2-acetamido sugars exhibit altered reactivity due to steric/electronic effects. To resolve contradictions:

- Control experiments : Compare unprotected vs. acetylated glycerol derivatives.

- DFT calculations : Model transition states to predict dominant pathways .

Q. What strategies optimize the integration of isopropylideneglycerol into UV-curable resins for advanced material applications?

- Co-monomer design : Blend with acrylates (e.g., TMPTA) to enhance crosslinking density.

- Photoinitiator selection : Use Irgacure 819 for efficient curing under LED UV light (365 nm).

- Post-curing modifications : Acid hydrolysis of acetals introduces hydrophilic diols for surface functionalization .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting NMR data for isopropylideneglycerol derivatives in polymer matrices?

Signal broadening in copolymers (e.g., P(DMA-co-EDA-co-IPA)) may obscure acetal peaks. Mitigation strategies include:

- Deuterated solvents : Reduce proton exchange interference.

- 2D NMR (COSY, HSQC) : Resolve overlapping glycerol backbone signals .

- Comparative analysis : Contrast spectra of protected (P2) vs. deprotected (P3) polymers .

Q. What statistical approaches validate the reproducibility of isopropylideneglycerol-based synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.